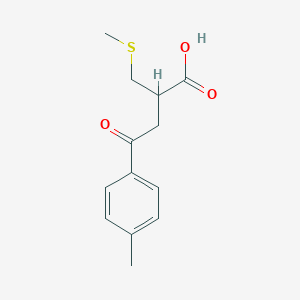
S-methyl-KE-298
Overview
Description
S-methyl-KE-298 is an active metabolite of KE-298 . KE-298 inhibits matrix metalloproteinase (MMP-1) production from rheumatoid arthritis (RA) synovial cells .
Synthesis Analysis
S-methyl-KE-298 is the second main metabolite in plasma and is a methyl conjugate of deacetyl-KE-298 . It was detected in plasma after the administration of KE-298 .Molecular Structure Analysis
The molecular formula of S-methyl-KE-298 is C13H16O3S . The IUPAC name is 4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid . The InChIKey is WRIZBWMOURRWRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of S-methyl-KE-298 is 252.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The topological polar surface area is 79.7 Ų .Scientific Research Applications
Plasma Protein Binding
“S-methyl-KE-298” is a metabolite of KE-298 and has been found to bind highly to plasma proteins in rats (97%), dogs (89%), and humans (99%) . The main protein involved in this binding is human serum albumin . This high level of protein binding can affect the distribution, biotransformation, and elimination of the drug .
Stereoselectivity
The protein binding of “S-methyl-KE-298” and its parent compound KE-298 is stereoselective . The (1)-(S)-enantiomers of these compounds bind rat, dog, and human plasma proteins to a greater extent than the ( )-®-enantiomers . This stereoselectivity can influence the pharmacokinetics of these compounds .
Anti-Inflammatory Applications
KE-298, the parent compound of “S-methyl-KE-298”, is known as an anti-inflammatory drug . It inhibits matrix metalloproteinase (MMP-1) production from rheumatoid arthritis (RA) synovial cells . As an active metabolite of KE-298, “S-methyl-KE-298” may also have potential anti-inflammatory applications.
Pharmacokinetics
The pharmacokinetic properties of “S-methyl-KE-298” have been studied in detail . Understanding the metabolic fate of this compound can help optimize its therapeutic use and minimize potential adverse effects.
Potential Use in Skin and Musculoskeletal Diseases
“S-methyl-KE-298” is currently under research for potential applications in the treatment of skin and musculoskeletal diseases . However, more research is needed to confirm its efficacy and safety in these areas.
Interaction with Other Drugs
“S-methyl-KE-298” and its parent compound KE-298 can displace [14C]warfarin, which binds on albumin in a solution of diluted rat serum albumin . This suggests that “S-methyl-KE-298” could potentially interact with other drugs that also bind to albumin, which could have implications for drug-drug interactions .
Mechanism of Action
Target of Action
S-methyl-KE-298 is an active metabolite of KE-298 . The primary target of S-methyl-KE-298 is matrix metalloproteinase (MMP-1) . MMP-1 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
S-methyl-KE-298 interacts with its target, MMP-1, by inhibiting its production from rheumatoid arthritis (RA) synovial cells . This interaction results in the suppression of MMP-1 activity, thereby reducing the degradation of the extracellular matrix in RA synovial cells .
Biochemical Pathways
The inhibition of MMP-1 production by S-methyl-KE-298 affects the biochemical pathways involved in the pathogenesis of rheumatoid arthritis. By suppressing MMP-1 activity, S-methyl-KE-298 reduces the degradation of the extracellular matrix, a key event in the progression of rheumatoid arthritis .
Pharmacokinetics
The in vitro protein binding of S-methyl-KE-298 is high in rat (>97%), dog (>89%), and human plasma (>99%) . This high level of protein binding suggests that S-methyl-KE-298 is likely to have good bioavailability. More detailed studies on the adme (absorption, distribution, metabolism, and excretion) properties of s-methyl-ke-298 are needed to fully understand its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of S-methyl-KE-298’s action primarily involve the reduction of MMP-1 activity in rheumatoid arthritis synovial cells . This leads to a decrease in the degradation of the extracellular matrix, thereby potentially slowing the progression of rheumatoid arthritis .
Action Environment
The action, efficacy, and stability of S-methyl-KE-298 can be influenced by various environmental factors. For instance, the presence of endogenous thiol compounds, such as cysteine and glutathione, can readily dissociate the S-methyl-KE-298 plasma protein conjugate . This suggests that the physiological environment can impact the action and efficacy of S-methyl-KE-298 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-9-3-5-10(6-4-9)12(14)7-11(8-17-2)13(15)16/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIZBWMOURRWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-methyl-KE-298 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[(1R,13S)-8-Oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/no-structure.png)
![1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3181807.png)
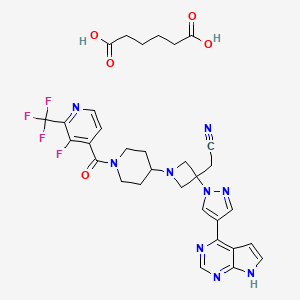
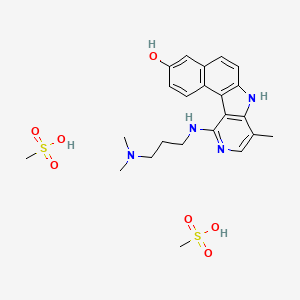
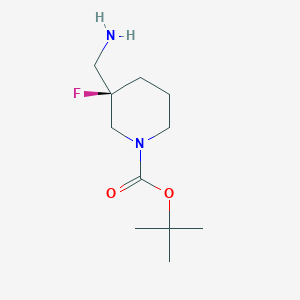
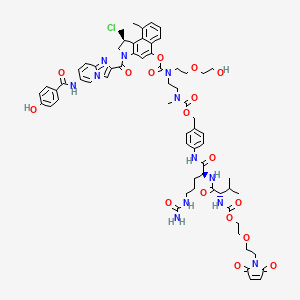
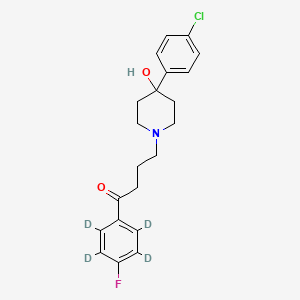


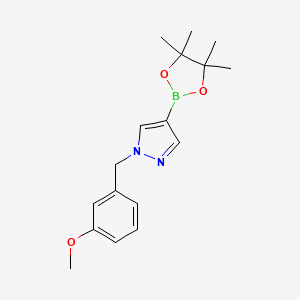


![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)
